N'-[(1Z)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]-1,3-benzodioxole-5-carbohydrazide
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Overview
Description
N’-[(1Z)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]-1,3-benzodioxole-5-carbohydrazide is a complex organic compound that features a unique combination of a tetrahydronaphthalene moiety and a benzodioxole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1Z)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]-1,3-benzodioxole-5-carbohydrazide typically involves the condensation of 5,6,7,8-tetrahydronaphthalen-2-ylamine with 1,3-benzodioxole-5-carbohydrazide under acidic conditions. The reaction is usually carried out in an ethanol solvent with hydrochloric acid as a catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(1Z)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]-1,3-benzodioxole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The benzodioxole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce primary or secondary amines.
Scientific Research Applications
N’-[(1Z)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]-1,3-benzodioxole-5-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism by which N’-[(1Z)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]-1,3-benzodioxole-5-carbohydrazide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in inflammatory pathways or cancer cell proliferation. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-2-naphthylamine: Shares the tetrahydronaphthalene moiety but lacks the benzodioxole ring.
N1-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide: Another compound with a tetrahydronaphthalene core, differing in the functional groups attached.
Uniqueness
N’-[(1Z)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]-1,3-benzodioxole-5-carbohydrazide is unique due to its combination of a tetrahydronaphthalene moiety and a benzodioxole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[(Z)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylideneamino]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-13(15-7-6-14-4-2-3-5-16(14)10-15)21-22-20(23)17-8-9-18-19(11-17)25-12-24-18/h6-11H,2-5,12H2,1H3,(H,22,23)/b21-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVBJEPZPHGZRT-BKUYFWCQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC2=C(C=C1)OCO2)C3=CC4=C(CCCC4)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC2=C(C=C1)OCO2)/C3=CC4=C(CCCC4)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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